molecular formula C12H25ClN2O B6243484 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide hydrochloride CAS No. 1837888-32-0

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide hydrochloride

Cat. No.: B6243484
CAS No.: 1837888-32-0
M. Wt: 248.8
InChI Key:
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Description

2-Amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide hydrochloride is a chemical compound with the molecular formula C12H24N2O·HCl. It is a derivative of propanamide and contains a cyclohexylmethyl group, an amino group, and a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclohexylmethylamine and 2-methylpropanoic acid.

  • Reaction Steps: The amine group of cyclohexylmethylamine reacts with the carboxylic acid group of 2-methylpropanoic acid to form an amide bond. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst.

  • Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using the above-mentioned synthetic route. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

  • Reduction: Reduction reactions can be performed on the compound, particularly targeting the amide bond.

  • Substitution: Substitution reactions can occur at the cyclohexylmethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Amine oxides and nitro compounds.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups attached to the cyclohexylmethyl group.

Scientific Research Applications

2-Amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

  • Pathways Involved: The specific pathways depend on the biological context, but they may include metabolic pathways, signaling pathways, or gene expression regulation.

Comparison with Similar Compounds

  • 2-Amino-N-(cyclohexylmethyl)-2-methylpropanamide: This compound is structurally similar but lacks the hydrochloride salt.

  • N-Methyl-2-aminopropanamide: Another amide derivative with a similar molecular structure.

Uniqueness:

  • Presence of Hydrochloride Salt: The hydrochloride salt form of 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide provides increased solubility and stability compared to its non-salt counterpart.

  • Functional Groups: The presence of both the amino group and the cyclohexylmethyl group gives this compound unique chemical properties and reactivity.

This detailed article provides an overview of 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide hydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1837888-32-0

Molecular Formula

C12H25ClN2O

Molecular Weight

248.8

Purity

0

Origin of Product

United States

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